

# An In-depth Technical Guide to Triclocarban-13C6: Chemical Structure and Properties

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## Compound of Interest

Compound Name: (Triclocarban-13C6)

Cat. No.: B15295158

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Triclocarban-13C6. This isotopically labeled compound serves as a critical internal standard for the quantitative analysis of triclocarban, a widely used antimicrobial agent.

## Chemical Identity and Physical Properties

Triclocarban-13C6 is a stable, isotopically labeled form of triclocarban, where six carbon atoms in one of the phenyl rings are replaced with the carbon-13 isotope. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties of Triclocarban-13C6

Property	Value	Reference
CAS Number	1216457-76-9	[1]
Molecular Formula	C <sub>7</sub> <sup>13</sup> C <sub>6</sub> H <sub>9</sub> Cl <sub>3</sub> N <sub>2</sub> O	[1]
Molecular Weight	321.54 g/mol	[1]
Appearance	Off-White Solid	[2]
Melting Point	250-253 °C	[2]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	[3]
Purity	>95% (HPLC)	

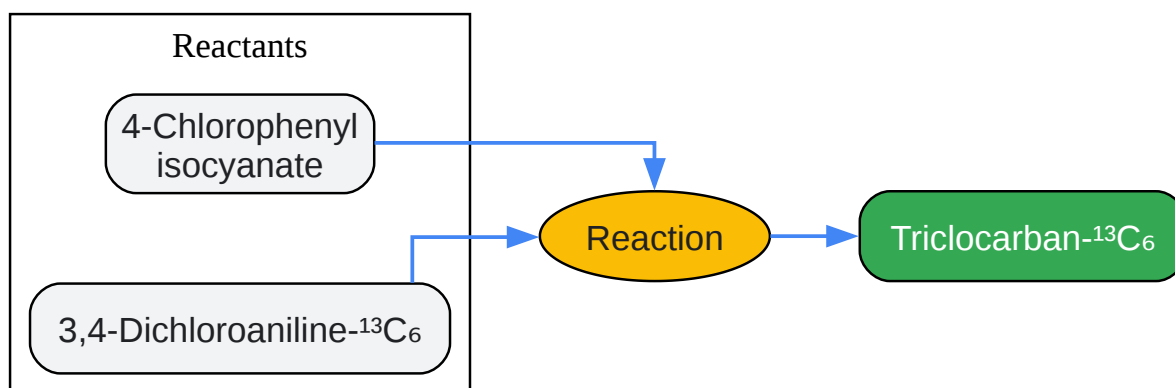
## Synthesis

The synthesis of Triclocarban-<sup>13</sup>C<sub>6</sub> is analogous to the established industrial methods for unlabeled triclocarban. The key difference lies in the use of a <sup>13</sup>C-labeled precursor for one of the aromatic rings. The general synthesis involves the reaction of a substituted chlorophenyl isocyanate with a substituted dichloroaniline.[2][4]

Two primary synthetic routes can be employed:

- Reaction of 4-chlorophenyl isocyanate with 3,4-dichloroaniline-<sup>13</sup>C<sub>6</sub>.
- Reaction of 3,4-dichlorophenyl isocyanate with 4-chloroaniline-<sup>13</sup>C<sub>6</sub>.

A patent describes a solvent-free synthesis method for unlabeled triclocarban, which could potentially be adapted for the labeled compound. This method involves the direct reaction of 3,4-dichloroaniline and 4-chlorophenylisocyanate in a solid reactor at elevated temperatures.[1]



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**Figure 1:** General synthesis pathway for Triclocarban-<sup>13</sup>C<sub>6</sub>.

## Spectroscopic Properties

Detailed experimental spectra for Triclocarban-<sup>13</sup>C<sub>6</sub> are not readily available in the public domain. However, the expected spectroscopic characteristics can be inferred from the known data of unlabeled triclocarban and the principles of isotopic labeling.

### 3.1. Mass Spectrometry

In mass spectrometry, Triclocarban-<sup>13</sup>C<sub>6</sub> will exhibit a molecular ion peak that is 6 mass units higher than that of unlabeled triclocarban due to the six <sup>13</sup>C atoms. The fragmentation pattern is expected to be similar to the unlabeled compound, with characteristic losses of fragments related to the urea linkage and the chlorinated phenyl rings. This predictable mass shift is fundamental to its use as an internal standard.<sup>[5]</sup>

### 3.2. NMR Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum of Triclocarban-<sup>13</sup>C<sub>6</sub> is expected to be very similar to that of unlabeled triclocarban, as the <sup>13</sup>C labeling does not significantly alter the chemical shifts of the protons.
- <sup>13</sup>C NMR: The <sup>13</sup>C NMR spectrum will show signals for the six labeled carbon atoms in one of the aromatic rings. These signals will be significantly enhanced and will exhibit <sup>13</sup>C-<sup>13</sup>C

coupling if adjacent carbons are labeled. The chemical shifts of the unlabeled carbons will be consistent with those of triclocarban.

## Experimental Protocols

Triclocarban-13C6 is primarily used as an internal standard in analytical methods for the quantification of triclocarban in various matrices, such as environmental and biological samples.

### 4.1. Preparation of Stock Solutions

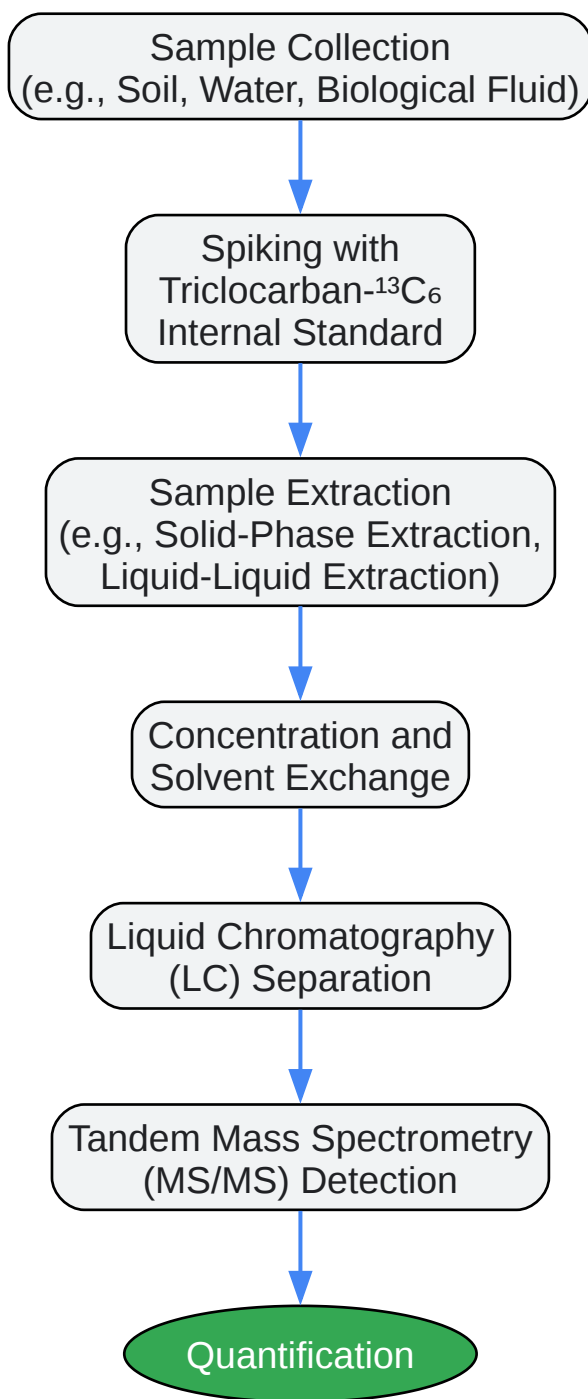
A standard protocol for preparing a stock solution for use in analytical standards is as follows:

- Accurately weigh a precise amount of Triclocarban-13C6.
- Dissolve the solid in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), to ensure complete dissolution.[\[3\]](#)
- Dilute the solution with a solvent compatible with the analytical method, such as methanol or acetonitrile, to achieve the desired final concentration.
- Store the stock solution in an airtight, light-resistant container at a low temperature (-20°C or -80°C) to ensure stability.[\[6\]](#)

### 4.2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common analytical technique for the detection and quantification of triclocarban, utilizing Triclocarban-13C6 as an internal standard.

Experimental Workflow:



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**Figure 2:** Experimental workflow for the quantification of triclocarban using Triclocarban-<sup>13</sup>C<sub>6</sub> as an internal standard.

Methodology Details:

- **Sample Preparation:** The sample (e.g., soil, water, urine) is spiked with a known amount of Triclocarban-13C6 solution.[\[7\]](#)[\[8\]](#)
- **Extraction:** The analytes (triclocarban and Triclocarban-13C6) are extracted from the sample matrix using an appropriate technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[\[7\]](#)[\[9\]](#)
- **Chromatographic Separation:** The extracted sample is injected into an HPLC system, where triclocarban and Triclocarban-13C6 are separated from other matrix components on a C18 column.[\[7\]](#)
- **Mass Spectrometric Detection:** The separated compounds are introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for both triclocarban and Triclocarban-13C6 (Multiple Reaction Monitoring - MRM).[\[7\]](#)
- **Quantification:** The concentration of triclocarban in the original sample is determined by comparing the peak area ratio of the native analyte to its <sup>13</sup>C<sub>6</sub>-labeled internal standard against a calibration curve.[\[7\]](#)

Table 2: Example MRM Transitions for Triclocarban and Triclocarban-13C6

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Triclocarban	315.0	160.0, 127.0
Triclocarban-13C6	321.0	166.0, 133.0

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

## Applications

The primary application of Triclocarban-13C6 is as an internal standard for the accurate and precise quantification of triclocarban in:

- **Environmental Monitoring:** Assessing the presence and levels of triclocarban in water, soil, sediment, and biosolids.[\[7\]](#)

- Human Biomonitoring: Measuring triclocarban exposure in human samples such as urine, blood, and nails.[8][9]
- Drug Development and Toxicology Studies: In pharmacokinetic and metabolism studies to trace the fate of triclocarban.

## Conclusion

Triclocarban-13C6 is an indispensable tool for researchers and scientists in the fields of environmental science, toxicology, and drug development. Its well-defined chemical and physical properties, coupled with its utility in robust analytical methods like LC-MS/MS, enable accurate and reliable quantification of triclocarban, contributing to a better understanding of its environmental fate and potential human exposure.

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